Cyclopeptolide

Description

Significance of Cyclopeptolides in Chemical Biology

Cyclopeptolides are of considerable importance in chemical biology, primarily serving as powerful molecular probes to dissect and understand intricate cellular mechanisms. nih.gov Their ability to selectively interact with specific biological targets allows researchers to modulate and study the functions of proteins and cellular pathways with a high degree of precision. nih.gov

One of the most notable roles of cyclopeptolides is as inhibitors of protein translocation. For instance, the cyclopeptolide HUN-7293, later known as cotransin, has been instrumental in studying the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane. nih.govacs.org Cotransin and its derivatives, such as CAM741, selectively inhibit the cotranslational translocation of a subset of proteins into the endoplasmic reticulum, providing a means to investigate the rules governing protein secretion and membrane insertion. nih.govnih.govresearchgate.net These compounds have helped to reveal that the signal peptide of a nascent polypeptide chain is a key determinant of sensitivity to inhibition, thereby offering a chemical tool to probe the diversity of protein translocation pathways. nih.gov

Furthermore, certain cyclopeptolides exhibit potent antifungal properties. A this compound isolated from the saprophytic fungus Ulocladium atrum has demonstrated significant activity against the plant pathogenic fungus Botrytis cinerea. jelsciences.comkoreascience.kr This discovery highlights the potential of cyclopeptolides in the development of new antifungal agents, an area of critical need in both agriculture and medicine. The antifungal activity is often attributed to the unique structural features of these molecules, such as the presence of N-methylated amino acids, which can enhance their lipophilicity and ability to disrupt fungal cell membranes or other essential processes. jmb.or.kr

The study of cyclopeptolides like HUN-7293 has also shed light on the regulation of cell adhesion molecules. HUN-7293 was initially identified as a potent inhibitor of the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin. mdpi.comresearchgate.net This activity makes such compounds valuable for investigating inflammatory processes and has positioned them as potential leads for the development of anti-inflammatory therapies. mdpi.com

The diverse biological activities of cyclopeptolides, coupled with their amenability to chemical synthesis and modification, make them exemplary chemical probes. biotools.us They allow for the temporal and dose-dependent perturbation of biological systems, offering advantages over genetic methods, and continue to be a rich source of new tools for chemical biology research. unclineberger.org

Historical Context of this compound Discovery and Initial Investigations

The exploration of cyclopeptolides as a distinct class of natural products began with their isolation from various microbial sources, primarily fungi. These early investigations were often driven by screening programs aimed at discovering new bioactive compounds.

One of the seminal discoveries in this area was the isolation of the heptadepsipeptide HUN-7293 in 1992 from a fungal broth. mdpi.com This compound was identified through a screen for inhibitors of inducible cell adhesion molecule expression. dtic.mil Its structure was elucidated using NMR spectroscopy and confirmed by X-ray analysis. dtic.mil Independent research by a Japanese group also led to the isolation of the same molecule from a different fungal species in a search for anti-HIV compounds. dtic.mil The initial studies on HUN-7293 revealed its potent ability to suppress the expression of VCAM-1, ICAM-1, and E-selectin, laying the groundwork for its later characterization as an inhibitor of protein translocation. mdpi.comresearchgate.net

Another significant discovery was the isolation of an antifungal this compound from the fungus Ulocladium atrum. koreascience.krjmb.or.kr Research published in 2007 by Yun and colleagues detailed the characterization of this compound, which possesses a high proportion of N-methylated amino acids. koreascience.krtandfonline.comscilit.com This this compound showed potent activity against the plant pathogen Botrytis cinerea and moderate activity against Alternaria alternata and Magnaporthe grisea. jelsciences.comkoreascience.kr This work was important as it identified a specific bioactive molecule responsible for the known biocontrol properties of U. atrum. tandfonline.com

The discovery of cyclopeptolides containing non-standard amino acids, such as pipecolic acid, has also been a notable area of research. For example, actinomycin (B1170597) analogues containing pipecolic acid were synthesized by Streptomyces antibioticus when fed with exogenous pipecolic acid, leading to new antibiotics with altered biological activity profiles. nih.gov While not cyclopeptolides in the strictest sense, this work highlighted the ability of microorganisms to incorporate unusual building blocks into complex peptide structures, a principle that extends to this compound biosynthesis.

The following tables summarize key research findings and historical discoveries related to cyclopeptolides.

Table 1: Selected Cyclopeptolides and Their Biological Significance

| This compound | Source Organism | Primary Biological Significance | Key Research Finding |

|---|---|---|---|

| HUN-7293 (Cotransin) | Fungus | Inhibitor of protein translocation; Anti-inflammatory | Selectively inhibits Sec61-mediated translocation of proteins with specific signal peptides. nih.gov |

| Ulocladium atrum this compound | Ulocladium atrum (Fungus) | Antifungal | Potent activity against the plant pathogen Botrytis cinerea. koreascience.kr |

| CAM741 | Derivative of HUN-7293 | Inhibitor of protein translocation | Inhibits cotranslational translocation of VCAM1 and VEGF. nih.govresearchgate.net |

| Alternaramide | Alternaria sp. (Fungus) | Antibiotic | Weak activity against Bacillus subtilis and Staphylococcus aureus. mdpi.com |

Table 2: Historical Timeline of Key this compound Discoveries

| Year | Discovery | Significance |

|---|---|---|

| 1992 | Isolation of HUN-7293 from a fungal broth. mdpi.com | Identified as a potent inhibitor of inducible cell adhesion molecule expression. dtic.mil |

| 2007 | Isolation and characterization of an antifungal this compound from Ulocladium atrum. koreascience.krtandfonline.com | Provided a molecular basis for the biocontrol activity of this fungus. jelsciences.com |

| 2007 | Identification of the VEGF signal peptide as a target for the this compound CAM741. nih.gov | Expanded the understanding of the substrate selectivity of this compound inhibitors of protein translocation. |

Structure

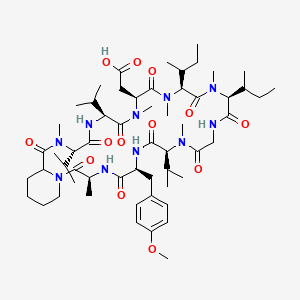

2D Structure

Properties

CAS No. |

159170-92-0 |

|---|---|

Molecular Formula |

C57H92N10O13 |

Molecular Weight |

1125.4 g/mol |

IUPAC Name |

2-[(3S,6S,9S,15S,18S,21S,24S,27S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |

InChI |

InChI=1S/C57H92N10O13/c1-18-34(9)47-50(72)58-30-42(68)63(13)45(32(5)6)51(73)60-39(28-37-23-25-38(80-17)26-24-37)49(71)59-36(11)53(75)67-27-21-20-22-40(67)54(76)64(14)46(33(7)8)52(74)61-44(31(3)4)56(78)62(12)41(29-43(69)70)55(77)66(16)48(35(10)19-2)57(79)65(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,72)(H,59,71)(H,60,73)(H,61,74)(H,69,70)/t34?,35?,36-,39-,40?,41-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

VDCLCAXYTCLVQY-CTVGSUQISA-N |

Isomeric SMILES |

CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCCC2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Cyclopeptolides

Biosynthetic Pathways and Architectures

The construction of cyclopeptolides is predominantly achieved through a non-ribosomal pathway, which offers a stark contrast to the conventional ribosomal protein synthesis. This pathway allows for the incorporation of a wide variety of non-proteinogenic amino acids and other building blocks, contributing to the vast structural diversity of these compounds. wikipedia.org

Non-Ribosomal Peptide Synthetase (NRPS) Systems in Cyclopeptolide Biogenesis

The core machinery responsible for this compound synthesis is the Non-Ribosomal Peptide Synthetase (NRPS) system. wikipedia.org These are massive, multifunctional enzyme complexes that function as molecular assembly lines. uzh.ch The architecture of an NRPS is modular, with each module being responsible for the recognition, activation, and incorporation of a single amino acid or hydroxy acid into the growing peptide chain. uzh.chnih.gov

The fundamental domains within a typical NRPS module include:

Adenylation (A) Domain: This domain selects a specific substrate (an amino acid or a hydroxy acid) from the cellular pool and activates it by converting it into an aminoacyl or hydroxyacyl adenylate at the expense of ATP. uzh.chigem.org

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated substrate is then covalently attached to the T domain via a phosphopantetheine (Ppant) cofactor. nih.gov This flexible arm shuttles the substrate and the elongating peptide chain between the catalytic domains of the synthetase. uzh.chnih.gov

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the upstream, chain-elongating peptide (donor) and the downstream, incoming monomer (acceptor), both of which are tethered to their respective T domains. uzh.ch

The entire NRPS complex works in a sequential manner. The process is initiated on the first module and proceeds through subsequent modules, each adding its specific building block, until the full-length linear peptide is assembled. mdpi.com A well-studied example of such a system is the cyclosporin (B1163) synthetase (CySyn), a single 1.7 MDa polypeptide with eleven modules that catalyzes 40 distinct reaction steps to produce the cyclic peptide cyclosporine A. researchgate.net

Ribosomal vs. Non-Ribosomal Peptide Cyclization Mechanisms

The cyclization step, which transforms the linear precursor into a stable cyclic structure, is a critical event in the biosynthesis. The mechanisms for this process differ significantly between non-ribosomal and ribosomal pathways.

Non-Ribosomal Cyclization: In the context of NRPS-mediated synthesis, the final step of chain release and cyclization is typically catalyzed by a C-terminal Thioesterase (TE) domain. nih.gov After the linear peptide has been fully assembled on the NRPS, the TE domain cleaves the thioester bond linking the peptide to the final T domain. uzh.ch The TE domain can then catalyze an intramolecular nucleophilic attack. For cyclopeptolides, this involves an attack by a hydroxyl group from a hydroxy acid within the chain on the activated C-terminus, forming a stable ester bond (macrolactonization). researchgate.net This same domain can also catalyze hydrolysis to release a linear peptide or use an amine group for nucleophilic attack to form a cyclic amide bond (macrolactamization). uzh.ch

Ribosomal Cyclization: While most cyclopeptolides are of non-ribosomal origin, some cyclic peptides are produced via ribosomal pathways. nih.govnih.gov In this mechanism, a precursor peptide is first synthesized by the ribosome according to an mRNA template. This precursor typically contains a core peptide sequence flanked by leader and recognition sequences. Following translation, this precursor undergoes significant post-translational modification, including cleavage and cyclization by dedicated enzymes. nih.gov For example, in some plants, linear peptide precursors are processed by proteases; one enzyme cleaves the N-terminus, and a second enzyme, a peptide cyclase with serine protease-like activity, catalyzes the head-to-tail cyclization while removing a C-terminal flanking sequence. nih.gov

Post-Translational Modifications in this compound Assembly

The structural diversity of cyclopeptolides is greatly enhanced by various chemical modifications that occur during or after the assembly of the peptide backbone. thermofisher.com These modifications, often referred to as tailoring reactions, are catalyzed by enzymes frequently encoded within the same gene cluster as the NRPS.

A common modification is N-methylation of the peptide backbone's amide nitrogens, which is performed by N-methyltransferase (M) domains. nih.gov These M-domains are often integrated within an NRPS module, typically between the A and T domains, and use S-adenosylmethionine as a methyl group donor. igem.org Other modifications can include hydroxylation, glycosylation, acylation, halogenation, or the formation of heterocyclic rings like oxazolines and thiazolines from serine, threonine, or cysteine residues. wikipedia.orgigem.org These modifications are crucial as they can significantly influence the compound's conformation, stability, and biological activity. thermofisher.com

Biosynthetic Gene Clusters (BGCs) Analysis

The genetic blueprints for this compound biosynthesis are contained within dedicated Biosynthetic Gene Clusters (BGCs). A BGC is a physically co-located set of genes in the genome of an organism that together encode the proteins required for the synthesis of a specific secondary metabolite. nih.govnih.gov

Identification and Annotation of this compound BGCs

The genes encoding the large NRPS enzymes, as well as the enzymes responsible for precursor supply, tailoring modifications, and potential transport, are typically organized into a single BGC. wikipedia.orgfrontiersin.org This clustering facilitates the co-regulation of all necessary genes.

The advent of rapid genome sequencing combined with specialized bioinformatics tools has revolutionized the discovery of novel BGCs. researchgate.net Computational platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction Informatics for Secondary Metabolomes) are instrumental in identifying and annotating putative BGCs in genomic data. nih.govfrontiersin.orgresearchgate.net These tools work by recognizing the conserved sequence motifs characteristic of key biosynthetic domains, such as the A, C, and T domains of NRPSs, allowing researchers to predict the presence of a BGC and even infer the general structure of the resulting metabolite. frontiersin.orgbiorxiv.org

Genetic Organization and Regulation of this compound Biosynthesis

The expression of this compound BGCs is a tightly regulated process, ensuring that these often metabolically expensive compounds are produced only under specific physiological or environmental conditions. Regulation can occur at multiple levels and often involves pathway-specific transcription factors.

A well-documented example of such regulation is found in the fungus Cochliobolus carbonum, which produces the cyclic peptide HC-toxin. The expression of the TOX2 gene cluster, which contains the NRPS and other necessary genes, is controlled by a specific transcription factor called TOXE. nih.gov The TOXE protein binds to a specific DNA motif, known as the "tox-box," which is present in the promoter regions of the TOX2 genes, thereby activating their transcription. nih.gov

Furthermore, the regulation of BGCs can be integrated with other metabolic pathways. In the bacterium Pseudomonas protegens, the biosynthesis of two different antimicrobial compounds, pyoluteorin (B1679884) and 2,4-diacetylphloroglucinol (B43620) (DAPG), is co-regulated. An intermediate from the DAPG biosynthetic pathway is converted into signaling molecules that, in turn, induce the expression of the pyoluteorin BGC. elifesciences.org This demonstrates a sophisticated level of metabolic cross-talk that allows the organism to coordinate the deployment of its secondary metabolites.

Data Tables

Table 1: Key Domains and Enzymes in this compound Biosynthesis

| Domain/Enzyme | Abbreviation | Function |

| Adenylation Domain | A | Selects and activates a specific amino or hydroxy acid using ATP. uzh.chigem.org |

| Thiolation Domain | T / PCP | Covalently binds and shuttles the growing peptide chain via a phosphopantetheine arm. nih.gov |

| Condensation Domain | C | Catalyzes peptide bond formation between two amino acid substrates. uzh.ch |

| Thioesterase Domain | TE | Catalyzes the release and intramolecular cyclization (macrolactonization) of the final peptide. nih.gov |

| N-Methyltransferase Domain | M | Transfers a methyl group to the amide nitrogen of an amino acid. igem.orgnih.gov |

| Cyclization Domain | Cy | Catalyzes the formation of heterocyclic rings (e.g., oxazolines, thiazolines). igem.org |

| Peptide Cyclase | - | An enzyme (e.g., protease-like) that cyclizes a ribosomally-synthesized linear precursor. nih.gov |

Homology Analysis of Biosynthetic Enzymes (e.g., VisA, VisB, VisC, VisD)

The biosynthesis of certain cyclopeptolides, such as the virginiamycin S component, involves a suite of specialized enzymes encoded within a biosynthetic gene cluster (BGC). Analysis of the open reading frames (ORFs) within these clusters has identified several key enzymes, including VisA, VisB, VisC, and VisD, which are crucial for the formation of the this compound structure. nih.gov Homology analyses have revealed significant similarities between these enzymes and known enzymes from other antibiotic biosynthetic pathways, providing insights into their putative functions. nih.govresearchgate.net

In the virginiamycin S BGC from Streptomyces virginiae, four ORFs—visA, visB, visC, and visD—were identified. nih.gov Sequence analysis showed that the proteins encoded by these genes share considerable identity and similarity with enzymes involved in the biosynthesis of other complex natural products. nih.govresearchgate.net

VisA: This enzyme shows significant homology to L-lysine 2-aminotransferase (NikC) from the nikkomycin (B1203212) D biosynthetic pathway. nih.gov This suggests that VisA is likely involved in an amino acid modification step, specifically the transfer of an amino group. nih.gov

VisB: VisB shares strong homology with 3-hydroxypicolinic acid:AMP ligase, an enzyme from the pristinamycin (B1678112) I biosynthesis pathway. nih.gov This similarity points to a role for VisB as an adenylate-forming enzyme, which activates a carboxylic acid substrate by converting it into an acyl-adenylate intermediate, a key step in non-ribosomal peptide synthesis. nih.govbiorxiv.org

VisC: This enzyme is homologous to lysine (B10760008) cyclodeaminase from the ascomycin (B1665279) biosynthetic pathway. nih.gov This suggests that VisC likely catalyzes a cyclization reaction involving an amino acid, possibly forming a heterocyclic ring structure within the peptide. nih.gov

VisD: VisD exhibits homology to hydroxylase enzymes, specifically erythromycin (B1671065) C-22 hydroxylase. nih.gov This indicates that VisD is likely a tailoring enzyme that modifies the this compound scaffold, introducing a hydroxyl group at a specific position. nih.gov

These four genes are organized into two bicistronic transcripts, visB-visA and visC-visD, suggesting coordinated expression during the biosynthesis process. nih.gov The table below summarizes the homology data for these enzymes.

| Enzyme | Size (base pairs) | Homologous Enzyme | Source Pathway | Identity/Similarity | Putative Function |

| VisA | 1,260 | L-lysine 2-aminotransferase (NikC) | Nikkomycin D | 53% / 65% | Aminotransferase |

| VisB | 1,656 | 3-hydroxypicolinic acid:AMP ligase | Pristinamycin I | 66% / 72% | Adenylate-forming enzyme (Ligase) |

| VisC | 888 | Lysine cyclodeaminase | Ascomycin | 48% / 59% | Cyclodeaminase |

| VisD | 1,209 | Erythromycin C-22 hydroxylase | Erythromycin | 43% / 56% | Hydroxylase |

| Data sourced from homology analysis of virginiamycin S biosynthetic genes. nih.gov |

Enzymatic Mechanisms and Catalysis in this compound Formation

Role of Specific Enzymes (e.g., Adenylate-forming enzymes, Thioesterases, Methyltransferases)

Several key enzyme classes are fundamental to the biosynthesis of cyclopeptolides.

Adenylate-forming Enzymes (A-domains): These enzymes, which are typically integrated as domains within the larger NRPS machinery, are responsible for the first committed step in biosynthesis: substrate activation. nih.govnih.gov They select a specific carboxylic acid substrate (like an amino acid or a fatty acid) and activate it by catalyzing a reaction with ATP to form a high-energy acyl-adenylate (acyl-AMP) intermediate, releasing pyrophosphate. biorxiv.orgnih.govfrontiersin.org This activated substrate is then transferred to a peptidyl carrier protein (PCP) or thiolation (T) domain, where it is tethered as a thioester, ready for incorporation into the growing peptide chain. biorxiv.org The specificity of each A-domain for its substrate is a primary determinant of the final this compound structure. biorxiv.org

Thioesterases (TE-domains): Thioesterases play a crucial role in the terminal step of biosynthesis: the release of the completed peptide chain from the NRPS assembly line. nih.govnih.gov In this compound synthesis, the TE domain catalyzes an intramolecular cyclization reaction. biorxiv.org It cleaves the thioester bond linking the elongated peptide to the final PCP domain and simultaneously forms a new amide or ester bond (in the case of depsipeptides) to create the macrocyclic structure. researchgate.net This catalytic action not only releases the product but ensures its cyclization, a key feature of this class of natural products. biorxiv.org Some biosynthetic pathways also contain discrete Type II thioesterases (TEIIs), which are thought to perform proofreading or editing functions, removing stalled or incorrect intermediates from the carrier proteins to maintain the efficiency of the assembly line. nih.gov

Methyltransferases (MT-domains): These enzymes are responsible for tailoring the this compound structure, often through the methylation of specific atoms. ebi.ac.ukwikipedia.org Methyltransferases can be integrated as domains within the NRPS module or act as standalone enzymes that modify the peptide after its formation. researchgate.net They typically use S-adenosyl-L-methionine (SAM) as a methyl group donor. ebi.ac.uk N-methylation of backbone amide nitrogens is a common modification that can significantly impact the conformation and biological activity of the resulting this compound. researchgate.net Other modifications, such as O-methylation of tyrosine residues, can also occur. researchgate.net In some systems, like the biosynthesis of cyclosporin A, the methyltransferase activity is an integral part of the multienzyme synthetase. researchgate.net

Stereochemical Control in Biosynthetic Reactions

The biological activity of cyclopeptolides is highly dependent on their specific three-dimensional structure, which is dictated by the stereochemistry of their constituent amino and hydroxy acids. The biosynthetic machinery exerts strict control over the stereochemistry at multiple stages. mdpi.com

The A-domains of NRPSs are generally specific for L-amino acids. However, many cyclopeptolides contain D-amino acids, which are incorporated via the action of specialized epimerization (E) domains. mdpi.com These domains are typically located within an NRPS module and act on the most recently added amino acid, converting it from the L- to the D-configuration while it is still tethered to the PCP domain. mdpi.com

Biosynthetic Engineering and Pathway Manipulation

The intricate nature of this compound biosynthetic pathways offers numerous opportunities for genetic manipulation. These efforts are primarily aimed at two goals: increasing the production of a desired compound and generating novel analogs with potentially improved or new biological activities. nih.gov

Strategies for Enhanced this compound Production

Low yields of target compounds are a common bottleneck in the exploitation of natural products. nih.gov Several genetic strategies have been developed to overcome this limitation and enhance the production of cyclopeptolides. researchgate.net

Refactoring BGCs: One common approach is to replace the native promoters within the BGC with strong, constitutive promoters. nih.gov This can lead to significantly increased transcription of the biosynthetic genes and, consequently, higher product titers.

Heterologous Expression in Optimized Hosts: Moving the entire BGC from its native, often slow-growing producer into a well-characterized and genetically tractable heterologous host (a "super-host") is a powerful strategy. mdpi.com These hosts, such as certain Streptomyces strains, are often engineered by deleting non-essential endogenous BGCs to reduce competition for precursors and simplify downstream purification. mdpi.com

Gene Amplification: Increasing the number of copies of the target BGC within the host genome can directly lead to increased production. This can be achieved by integrating the gene cluster at multiple specific sites in the host's chromosome. nih.gov

Chemical Elicitation: The addition of certain small molecules, known as chemical elicitors (e.g., histone deacetylase inhibitors), to the growth medium can induce the expression of otherwise silent or weakly expressed BGCs, leading to enhanced production. nih.gov

| Strategy | Description | Desired Outcome |

| Promoter Replacement | Replacing native promoters in the BGC with strong, constitutive promoters. nih.gov | Increased transcription of biosynthetic genes. |

| Heterologous Expression | Transferring the BGC to an optimized host strain. mdpi.com | Higher precursor availability and simplified purification. |

| Gene Amplification | Increasing the copy number of the BGC in the host genome. nih.gov | Elevated levels of biosynthetic enzymes. |

| Chemical Elicitation | Using small molecules to induce gene expression. nih.gov | Activation of silent or low-expression BGCs. |

Genetic Manipulation of BGCs for Analog Generation (Combinatorial Biosynthesis)

Combinatorial biosynthesis leverages the modular nature of NRPS enzymes to create novel "unnatural" natural products. ucsc.edu By genetically modifying the BGC, researchers can alter the structure of the resulting this compound in a predictable manner. jmicrobiol.or.kr

This approach involves the "mix and match" of genes, domains, or entire modules from different biosynthetic pathways. nih.govucsc.edu For example:

A-Domain Swapping: Replacing an adenylation (A) domain in an NRPS module with one that recognizes a different amino acid can lead to the incorporation of that new amino acid into the this compound backbone.

Module Swapping: Entire modules (typically consisting of C, A, and T domains) can be exchanged between different NRPS systems to create hybrid enzymes that produce novel peptide sequences. ucsc.edu

Tailoring Enzyme Manipulation: Inactivating or introducing tailoring enzymes, such as hydroxylases or methyltransferases, can generate analogs that lack or gain specific chemical modifications. nih.gov For instance, the insertional inactivation of hydroxylase genes in the pneumocandin BGC resulted in the production of a suite of new pneumocandin analogs with varying hydroxylation patterns. nih.gov

These genetic manipulation techniques, guided by genome mining tools like antiSMASH which can identify BGCs in sequenced genomes, provide a powerful platform for generating libraries of novel this compound analogs for drug discovery and development. jmicrobiol.or.krjmicrobiol.or.kr

Heterologous Expression Systems for this compound Biosynthesis

The biosynthesis of cyclopeptolides, complex natural products assembled by large, modular nonribosomal peptide synthetases (NRPSs), often faces challenges such as low production titers in native organisms, the silencing of biosynthetic gene clusters (BGCs) under standard laboratory conditions, and the genetic intractability of the natural producer. nih.govresearchgate.net Heterologous expression, which involves transferring the genetic blueprint for biosynthesis into a more amenable host organism, has emerged as a powerful strategy to overcome these limitations. nih.govnih.govresearchgate.net This approach not only enables the sustainable production of known cyclopeptolides but also facilitates the discovery of novel compounds from cryptic gene clusters and the engineered biosynthesis of "new-to-nature" analogs with potentially improved properties. researchgate.netrsc.orgmdpi.com

The success of heterologous expression hinges on the selection of a suitable host. Key considerations include the host's ability to express large, complex fungal genes, provide the necessary post-translational modifications—such as the 4'-phosphopantetheinylation of NRPS carrier protein domains by phosphopantetheinyl transferases (PPTases)—and supply a sufficient pool of precursor molecules. usu.edunih.gov

Fungal hosts, particularly species of Aspergillus and the yeast Saccharomyces cerevisiae, have proven to be highly effective platforms for producing cyclopeptolides. nih.govnih.gov Aspergillus niger, a well-established industrial workhorse, has been engineered to produce various cyclodepsipeptides at exceptionally high titers. researchgate.netnih.govnih.gov Likewise, Aspergillus oryzae has been successfully used to reconstitute entire, complex BGCs. frontiersin.orgcapes.gov.br Saccharomyces cerevisiae is another widely used eukaryotic host, valued for its sophisticated genetic toolkit, though it sometimes results in lower yields compared to filamentous fungi. usu.eduscispace.comfrontiersin.org Bacterial hosts such as Escherichia coli and Bacillus subtilis have also been explored, but the expression of large eukaryotic NRPSs and achieving high yields remains a significant challenge, often resulting in production levels that are orders of magnitude lower than in fungal systems. nih.govrsc.orgscispace.com

Detailed Research Findings

Significant progress has been made in the heterologous production of several important cyclodepsipeptides, demonstrating the utility of different host systems and metabolic engineering strategies.

Production in Aspergillus Species:

Aspergillus niger has been established as a superior host for producing fungal cyclodepsipeptides. nih.govnih.gov In one landmark study, the enniatin synthetase (esyn1) from Fusarium oxysporum was expressed in A. niger under the control of a tunable Tet-on promoter. researchgate.net Initial yields of 1 mg/L were dramatically increased to approximately 950 mg/L by optimizing fermentation conditions, precursor feeding, and controlling the fungus's morphology. Further optimization in a fed-batch fermentation process pushed the titer to an industrially attractive 4.5 g/L. A subsequent key development was the creation of an autonomous production strain, independent of precursor feeding, by co-expressing a fungal D-2-hydroxyvaleric acid (D-Hiv) dehydrogenase. This enzyme utilized the host's intracellular α-ketovaleric acid pool to generate the required D-Hiv precursor for enniatin synthesis. researchgate.net

Building on this success, the same A. niger system was used to express the beauvericin (B1667859) synthetase (bbBeas) and bassianolide (B19859) synthetase (bbBsls). researchgate.netnih.govscispace.com With optimized precursor feeding, these strains achieved titers of up to 600 mg/L for beauvericin and 350 mg/L for bassianolide, respectively—the highest reported yields for these compounds from any production system at the time. nih.gov These engineered strains also served as platforms for creating novel derivatives through precursor-directed biosynthesis. For instance, feeding bromo-d-Hiv to the beauvericin-producing strain resulted in the formation of bromo-beauvericin. nih.govnih.gov

In Aspergillus oryzae, researchers successfully reconstituted the entire 75-kb biosynthetic gene cluster for KK-1, a cyclic peptide from Curvularia clavata. This was a notable achievement as the cluster included a very large 40-kb NRPS gene, which had to be split into two fragments for cloning and then reconstructed within the host's genome. frontiersin.org The successful production of KK-1 in the heterologous host confirmed the function of the predicted gene cluster. frontiersin.org

Production in Saccharomyces cerevisiae and Other Hosts:

Saccharomyces cerevisiae has been engineered for the production of cyclooligomer depsipeptides like beauvericin and bassianolide. usu.eduusu.edu The functional expression of the large NRPS enzymes, such as BbBEAS and BbBSLS, required the co-expression of a compatible PPTase, such as NpgA from A. nidulans, to catalyze the essential post-translational activation of the synthetases. usu.edunih.gov Supplementing the culture with direct precursors like D-Hiv and L-phenylalanine enhanced production. usu.edu Further metabolic engineering, such as expressing a ketoisovalerate reductase (KIVR) to boost the supply of D-Hiv, led to significantly improved titers of beauvericins. usu.eduusu.edu

Bacterial systems have also been utilized. The enniatin synthetase gene (esyn) was expressed in Bacillus subtilis, marking a successful instance of a eukaryotic NRPS functioning in a bacterial host. nih.govresearchgate.net However, yields remained in the low mg/L range. Similarly, E. coli has been used to express domains of cyclodepsipeptide synthetases and even entire enzymes, often for mechanistic studies or engineering efforts, but production titers are typically low. rsc.orgscispace.com For example, swapping the C-terminal condensation (C) domain of enniatin synthetase with that of bassianolide synthetase in an E. coli expression system resulted in the production of a new-to-nature octa-enniatin. rsc.org

The following table summarizes key findings from various heterologous expression studies for cyclopeptolides.

| Heterologous Host | Gene(s) Expressed | Source Organism | Product(s) | Key Findings / Titer |

| Aspergillus niger | Enniatin synthetase (esyn1); D-Hiv dehydrogenase | Fusarium oxysporum | Enniatin | Optimized fed-batch fermentation yielded up to 4.5 g/L. Autonomous production achieved without precursor feeding. researchgate.net |

| Aspergillus niger | Beauvericin synthetase (bbBeas) | Beauveria bassiana | Beauvericin; Bromo-beauvericin | Achieved titers up to 600 mg/L with precursor feeding. Generated novel analogs via precursor-directed biosynthesis. researchgate.netnih.govnih.gov |

| Aspergillus niger | Bassianolide synthetase (bbBsls) | Beauveria bassiana | Bassianolide | Reached titers of ~350 mg/L with optimized feeding. researchgate.netnih.govnih.gov |

| Aspergillus niger | Engineered hybrid NRPSs (e.g., BaSYN–EnTC3) | Beauveria, Fusarium | Hexa-bassianolide, Octa-enniatin B, Octa-beauvericin | Engineered NRPS produced the hybrid hexa-bassianolide at 1.3 g/L. Novel octa-cyclodepsipeptides produced at 4-11 mg/L. rsc.orgrsc.org |

| Aspergillus oryzae | KK-1 biosynthetic gene cluster (~75 kb) | Curvularia clavata | KK-1 | Successful reconstitution of a very large gene cluster, confirming its function. frontiersin.org |

| Saccharomyces cerevisiae | Beauvericin synthetase (BbBEAS); Bassianolide synthetase (BbBSLS); NpgA PPTase; KIVR | Beauveria bassiana | Beauvericin, Bassianolide | Reconstitution of biosynthesis. Yields of 74.1 mg/L for beauvericin and 26.7 mg/L for bassianolide reported. usu.edunih.govscispace.comusu.edu |

| Bacillus subtilis | Enniatin synthetase (esyn) | Fusarium sp. | Enniatin B | First expression of a eukaryotic NRPS in B. subtilis. Secretory production achieved. nih.govresearchgate.net |

| Escherichia coli | Virginiamycin S biosynthesis gene (visA) | Streptomyces virginiae | L-lysine 2-aminotransferase (VisA) | Confirmed the function of VisA as the first enzyme in the virginiamycin S pathway. nih.govasm.org |

| Streptomyces albus | Bonsecamin biosynthetic gene cluster | Streptomyces albus ssp. chlorinus | Bonsecamin | Discovery of a new cyclic pentapeptide by expressing a cryptic gene cluster. mdpi.com |

Structural Elucidation and Characterization Methodologies for Cyclopeptolides

Advanced Spectroscopic Techniques for Structural Determination

Modern structural elucidation of cyclopeptolides is heavily dependent on sophisticated spectroscopic methods. These techniques allow for a detailed investigation of the molecular framework at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information for the structural elucidation of a cyclopeptolide. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities (splitting patterns), which indicates neighboring protons. The chemical shifts (δ) of these protons offer clues about their electronic environment, such as whether they are attached to alpha-carbons, aromatic rings, or are part of N-methyl or O-methyl groups. researchgate.netscielo.br

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are highly informative for identifying the types of carbon atoms present, such as carbonyls from amide bonds (~170-180 ppm), aromatic carbons (~110-160 ppm), alpha-carbons (~50-65 ppm), and aliphatic side-chain carbons. researchgate.netmdpi.comresearchgate.net Together, these 1D spectra allow for a preliminary count of protons and carbons and provide the foundational data for more complex 2D NMR analysis. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Moiety

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 (C=O, Amide) | 172.5 | - |

| 2 (α-CH) | 55.8 | 4.50 (dd, 8.5, 4.0) |

| 3 (β-CH₂) | 38.1 | 3.15 (dd, 14.0, 4.0); 2.90 (dd, 14.0, 8.5) |

| 4 (Aromatic C) | 137.2 | - |

| 5, 9 (Aromatic CH) | 129.5 | 7.25 (d, 7.5) |

| 6, 8 (Aromatic CH) | 128.8 | 7.30 (t, 7.5) |

| 7 (Aromatic CH) | 127.0 | 7.20 (t, 7.5) |

| N-CH₃ | 30.5 | 2.85 (s) |

Note: Data is illustrative for a phenylalanine residue within a this compound structure and compiled from general principles of NMR spectroscopy.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are critical for assembling the complete structure of a this compound by establishing correlations between nuclei. slideshare.netharvard.educreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is instrumental in identifying complete spin systems within individual amino acid residues, allowing one to trace the connectivity from the NH proton to the α-proton and through the side chain. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH). sdsu.eduprinceton.edu It is highly effective for unambiguously assigning the carbon signal for each protonated carbon in the molecule. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.eduprinceton.edu HMBC is crucial for piecing together the amino acid fragments by showing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue, thus establishing the peptide sequence. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (typically <5 Å), regardless of whether they are bonded. harvard.eduprinceton.edu This is indispensable for determining the stereochemistry and the three-dimensional folding (conformation) of the this compound ring. creative-biostructure.commdpi.com

Table 2: Key 2D NMR Correlations for this compound Structural Assembly

| Experiment | Type of Correlation | Information Yielded |

|---|---|---|

| COSY | ¹H-¹H (through 2-3 bonds) | Identifies spin systems of individual amino acid residues. |

| HSQC | ¹H-¹³C (through 1 bond) | Assigns carbons directly attached to protons. |

| HMBC | ¹H-¹³C (through 2-4 bonds) | Connects amino acid residues to establish the peptide sequence. |

| NOESY | ¹H-¹H (through space) | Determines stereochemistry and 3D conformation. |

Solid-state NMR (ssNMR) provides the unique opportunity to study the structure and dynamics of cyclopeptolides in their crystalline or solid form. acs.org This is particularly valuable as the conformation of a peptide in the solid state can differ from its conformation in solution. acs.org Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov ssNMR can provide precise information on bond lengths and torsion angles, offering a direct comparison with data obtained from X-ray crystallography. acs.org Furthermore, ssNMR is a powerful tool for studying peptide self-assembly and intermolecular interactions within a solid matrix. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides the precise molecular weight and elemental composition of a this compound. researchgate.net Tandem MS (MS/MS) experiments are further used to obtain sequence information through controlled fragmentation of the molecule. acs.orgnih.gov

The analysis of large, non-volatile molecules like cyclopeptolides requires "soft" ionization techniques that can generate intact molecular ions in the gas phase without causing significant fragmentation. rsc.org

Ionization Methods:

Electrospray Ionization (ESI): ESI is a very common technique where a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, intact, often multiply-charged, molecular ions are released. This is well-suited for coupling with liquid chromatography (LC-MS).

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the sample is co-crystallized with a matrix that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules, typically producing singly-charged ions. researchgate.netrsc.org

Fast Atom Bombardment (FAB): An older but still relevant technique where the sample, mixed in a non-volatile matrix like glycerol, is bombarded by a high-energy beam of neutral atoms, leading to the desorption of intact protonated molecules. rsc.org

Once ionized, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. libretexts.orguky.edu

Mass Analyzers:

Quadrupole: Uses a combination of radio frequency (RF) and direct current (DC) voltages on four parallel rods to allow only ions of a specific m/z to pass through to the detector. They are robust and often used in LC-MS systems. technologynetworks.comacdlabs.com

Time-of-Flight (TOF): Separates ions based on the time it takes for them to travel down a field-free flight tube. Lighter ions travel faster and reach the detector first. TOF analyzers offer high mass accuracy and a wide mass range. libretexts.orgtechnologynetworks.com

Ion Trap: Uses electric or magnetic fields to trap ions in a small volume. acdlabs.comshimadzu.com Ions can be selectively ejected to the detector to generate a mass spectrum. A key advantage is the ability to perform multiple stages of fragmentation (MSn) within the trap, which is extremely useful for detailed structural analysis of cyclic peptides. acs.orgnih.gov

Orbitrap: Traps ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the m/z ratio of the ions. This analyzer provides very high resolution and mass accuracy, enabling the confident determination of elemental compositions. acdlabs.com

Table 3: Comparison of Ionization Methods and Mass Analyzers for this compound Analysis

| Component | Type | Key Characteristics for this compound Analysis |

|---|---|---|

| Ionization Method | ESI | Soft ionization, produces multiply-charged ions, easily coupled with HPLC. |

| MALDI | Soft ionization, primarily produces singly-charged ions, high tolerance for salts. rsc.org | |

| Mass Analyzer | TOF | High mass accuracy, wide mass range, suitable for MALDI. technologynetworks.com |

| Ion Trap | Enables sequential fragmentation (MSn) for detailed sequencing. acs.orgacdlabs.com | |

| Orbitrap | Extremely high resolution and mass accuracy for elemental composition. acdlabs.com |

Tandem Mass Spectrometry (MS/MS) for Sequence Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for determining the amino acid sequence of peptides, including cyclic structures like cyclopeptolides. nih.govnih.gov This technique involves multiple stages of mass analysis. In a typical experiment, the this compound molecules are first ionized, often using techniques like electrospray ionization (ESI), and then separated based on their mass-to-charge ratio (m/z) in the first mass analyzer. nih.govunits.it

A specific ion of interest, known as the precursor ion, is then selected and subjected to fragmentation in a collision cell. nih.gov This fragmentation process breaks the peptide bonds, generating a series of product ions. The second mass analyzer then separates these fragment ions, producing a tandem mass spectrum. The pattern of fragment ions in this spectrum provides the necessary information to deduce the amino acid sequence of the original peptide. nih.govunits.it For cyclic peptides, this process can be more complex than for linear peptides due to the absence of termini, often requiring specialized algorithms for data interpretation. nih.gov Multistage mass spectrometry (MSn) can provide additional layers of fragmentation data, further aiding in the de novo sequencing of these complex structures. nih.gov

Table 1: Key Stages in Tandem Mass Spectrometry (MS/MS) for this compound Sequencing

| Stage | Description |

| Ionization | The this compound sample is converted into gas-phase ions. |

| First Mass Analysis (MS1) | The ions are separated according to their mass-to-charge (m/z) ratio, and a precursor ion is selected. |

| Collision-Induced Dissociation (CID) | The selected precursor ion is fragmented by collision with an inert gas. |

| Second Mass Analysis (MS2) | The resulting fragment ions are separated by their m/z ratio. |

| Spectrum Analysis | The pattern of fragment ions is analyzed to determine the amino acid sequence. |

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are valuable techniques for probing the molecular vibrations of cyclopeptolides. researchgate.netnih.gov These methods provide information about the functional groups present in the molecule and can offer insights into the secondary structure of the peptide backbone. researchgate.netnih.gov When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. mdpi.com

The resulting IR spectrum displays these absorptions as bands. For cyclopeptolides, characteristic absorption bands for the amide groups (Amide I and Amide II bands) are of particular interest. The Amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is sensitive to the secondary structure of the peptide (e.g., β-turns, β-sheets). nih.gov The positions and shapes of these bands can help in characterizing the conformational properties of the this compound. researchgate.net FTIR spectroscopy offers significant advantages over traditional IR spectroscopy, including higher signal-to-noise ratios and faster data acquisition. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. rsc.orgmdpi.com It provides information about the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In cyclopeptolides, the primary chromophores are the peptide bonds and the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine. nih.gov

The peptide bond typically exhibits a strong absorption band in the far-UV region (around 190-220 nm). The aromatic amino acids have characteristic absorption maxima at higher wavelengths (around 260-280 nm). researchgate.net The UV-Vis spectrum of a this compound can be used to confirm the presence of these aromatic residues and can also be influenced by the local environment and conformation of the peptide. nih.gov Changes in the absorption spectrum can indicate conformational changes or interactions with other molecules. mdpi.com

Circular Dichroism (CD) for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for studying the secondary and tertiary structure of chiral molecules like cyclopeptolides in solution. nih.govyoutube.com This method measures the differential absorption of left- and right-circularly polarized light by a sample. youtube.com The peptide backbone, when arranged in ordered structures such as α-helices, β-sheets, or β-turns, gives rise to characteristic CD signals. semanticscholar.org

The resulting CD spectrum provides a global assessment of the conformational properties of the this compound. nih.gov By analyzing the shape and magnitude of the CD spectrum, researchers can estimate the proportions of different secondary structural elements. nih.gov This information is crucial for understanding the three-dimensional structure of the this compound, which is intimately linked to its biological function. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. americanpharmaceuticalreview.comnih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When the laser light interacts with a molecule, a small fraction of the light is scattered at different frequencies. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. mdpi.com

For cyclopeptolides, Raman spectroscopy can provide detailed information about the peptide backbone conformation, as well as the side-chain orientations. americanpharmaceuticalreview.com The Amide I and Amide III bands in the Raman spectrum are particularly sensitive to the secondary structure. americanpharmaceuticalreview.com One of the key advantages of Raman spectroscopy is its ability to be used in aqueous solutions with minimal interference from water, which is a strong absorber in IR spectroscopy. nih.gov

Chromatographic Separation and Purity Assessment

The isolation and purification of cyclopeptolides from natural sources or synthetic mixtures is a critical step in their characterization. Chromatographic techniques are indispensable for this purpose, allowing for the separation of individual compounds from complex mixtures and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for the separation, identification, and quantification of cyclopeptolides. taylorfrancis.com The principle of HPLC involves the separation of components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

In the context of cyclopeptolides, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. dovepress.com The separation is based on the hydrophobicity of the cyclopeptolides; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. dovepress.com By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of cyclopeptolides with varying polarities can be effectively separated. nih.gov The separated compounds are then detected by a suitable detector, such as a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength. dovepress.com The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. researchgate.net

Table 2: Common Parameters in HPLC Analysis of Cyclopeptolides

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The solid material in the column that interacts with the analytes. | C18, C8 |

| Mobile Phase | The solvent that moves the analytes through the column. | Water/Acetonitrile or Water/Methanol gradients |

| Detector | The device used to detect the analytes as they elute from the column. | UV-Vis, Diode Array Detector (DAD) |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 2.0 mL/min |

| Injection Volume | The amount of sample introduced into the HPLC system. | 5 - 100 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) serves as a powerful analytical technique for the separation and analysis of volatile compounds. In the context of cyclopeptolides, which are often non-volatile, derivatization is a crucial prerequisite for GC analysis. This process involves chemically modifying the this compound to increase its volatility and thermal stability, making it amenable to vaporization and passage through the GC column. mdpi.com

Derivatization reactions typically target functional groups such as hydroxyl, carboxyl, and amino groups within the this compound structure. mdpi.com Common methods include silylation, which introduces trimethylsilyl (B98337) (TMS) groups, or acylation. The choice of derivatizing agent is critical and depends on the specific functional groups present in the this compound.

Once derivatized, the volatile this compound derivatives are introduced into the GC system. Separation is achieved based on the differential partitioning of the analytes between a stationary phase, typically a high-boiling point liquid coated on an inert solid support within the column, and a mobile phase, which is an inert gas such as helium or nitrogen. researchgate.net The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic feature used for qualitative identification.

For detection, Mass Spectrometry (MS) is frequently coupled with GC (GC-MS). mdpi.comresearchgate.net This combination provides not only separation but also structural information through the mass fragmentation patterns of the derivatized cyclopeptolides. This allows for the identification of unknown cyclopeptolides and the elucidation of their chemical structures. Comprehensive two-dimensional gas chromatography (GC x GC) can offer even greater separation capacity for complex mixtures. unl.edu

Key Parameters in GC Analysis of this compound Derivatives:

| Parameter | Description | Relevance to this compound Analysis |

| Derivatization Agent | Chemical used to increase volatility (e.g., silylating agents, acylating agents). | Essential for making non-volatile cyclopeptolides suitable for GC. The choice depends on the functional groups present. |

| Stationary Phase | The non-moving phase within the GC column that interacts with the analytes. | The polarity and chemical nature of the stationary phase influence the separation of different this compound derivatives. |

| Column Temperature | The temperature of the GC oven, often programmed to increase during the analysis. | Optimizing the temperature program is crucial for achieving good separation of cyclopeptolides with varying volatilities. |

| Carrier Gas Flow Rate | The rate at which the mobile phase (inert gas) moves through the column. | Affects the retention time and efficiency of the separation. |

| Detector | The device at the end of the column that senses the eluted compounds (e.g., Mass Spectrometer). | Provides qualitative and quantitative information. MS is particularly valuable for structural elucidation. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and qualitative analysis of cyclopeptolides. libretexts.orgnih.gov It operates on the principle of differential partitioning of components between a stationary phase, a thin layer of adsorbent material (commonly silica (B1680970) gel or alumina) coated on a flat inert substrate like glass or plastic, and a liquid mobile phase that moves up the plate by capillary action. khanacademy.orgwjpls.org

In the analysis of cyclopeptolides, a small amount of the sample mixture is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the solvent ascends the plate, the cyclopeptolides in the mixture travel at different rates depending on their affinity for the stationary phase versus the mobile phase. khanacademy.org Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.org

The separation is visualized by various methods. If the cyclopeptolides are fluorescent, they can be seen under UV light. nih.gov Otherwise, staining reagents can be used to reveal the separated spots. The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for preliminary identification by comparison with standards. libretexts.org

TLC is particularly useful for:

Monitoring reaction progress: Tracking the conversion of reactants to products in synthetic or derivatization procedures involving cyclopeptolides. libretexts.org

Screening of crude extracts: Quickly assessing the presence of cyclopeptolides in natural product extracts.

Purity assessment: Evaluating the purity of isolated this compound samples. nih.govwjpls.org

Optimization of separation conditions: Developing suitable solvent systems for column chromatography. analyticaltoxicology.com

Table of Common TLC Parameters for this compound Analysis:

| Parameter | Description | Typical Application for Cyclopeptolides |

| Stationary Phase | Adsorbent material coated on the plate. | Silica gel is most common due to its polarity, allowing for separation based on differences in the polarity of cyclopeptolides. wjpls.org |

| Mobile Phase | Solvent or mixture of solvents that moves up the plate. | A mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. The ratio is optimized to achieve good separation. |

| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Used for qualitative identification and comparison of different cyclopeptolides. libretexts.org |

| Visualization Technique | Method used to see the separated spots. | UV light (if compounds are UV-active) or chemical staining reagents (e.g., iodine vapor, permanganate (B83412) solution). |

Specialized Chromatographic Methods (e.g., Ion Exchange, Size Exclusion, Affinity)

Beyond standard chromatographic techniques, specialized methods such as ion-exchange, size-exclusion, and affinity chromatography can be employed for the purification and characterization of cyclopeptolides, particularly when dealing with complex mixtures or specific analytical challenges.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. chromatographyonline.comquora.com While many cyclopeptolides are neutral, those containing acidic or basic amino acid residues can possess a net charge at a specific pH. IEX utilizes a stationary phase with charged functional groups that interact with the oppositely charged cyclopeptolides. bio-rad.com Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. chromatographyonline.com This method is highly effective for separating cyclopeptolides that differ in their charged residues.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume or size in solution. bio-rad.comtrb.org The stationary phase consists of porous beads. bio-rad.com Larger molecules that are excluded from the pores travel through the column faster, while smaller molecules that can enter the pores have a longer path and elute later. frontiersin.org SEC is useful for separating cyclopeptolides from other molecules of significantly different sizes, such as proteins or small molecule impurities, and can also be used to detect aggregation of cyclopeptolides. chromatographyonline.com

Affinity Chromatography: This highly specific technique is based on the reversible interaction between a molecule and a specific ligand immobilized on the stationary phase. quora.com For cyclopeptolides, this could involve using a stationary phase to which a known binding partner (e.g., an enzyme or receptor) of the this compound is attached. Only the this compound that specifically binds to the ligand will be retained on the column, while other components are washed away. Elution is then achieved by changing the conditions to disrupt the binding interaction. This method offers very high selectivity for the purification of a specific this compound from a complex biological matrix.

Comparison of Specialized Chromatographic Methods for Cyclopeptolides:

| Chromatographic Method | Principle of Separation | Primary Application for Cyclopeptolides |

| Ion-Exchange Chromatography | Net charge | Separation of charged cyclopeptolides from neutral ones or from each other based on charge differences. chromatographyonline.combio-rad.com |

| Size-Exclusion Chromatography | Molecular size/hydrodynamic volume | Separation of cyclopeptolides from high or low molecular weight impurities; detection of aggregates. chromatographyonline.comfrontiersin.org |

| Affinity Chromatography | Specific binding interactions | Highly selective purification of a target this compound from a complex mixture. quora.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. nih.govresearchgate.net For cyclopeptolides, which often contain multiple chiral centers, obtaining a single crystal of suitable quality for X-ray diffraction analysis provides unambiguous proof of their atomic arrangement in the solid state.

The technique involves irradiating a single crystal of the this compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. thieme-connect.de By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation.

A crucial aspect of X-ray crystallography for chiral molecules like cyclopeptolides is the determination of the absolute configuration. This is achieved through the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.demit.edu This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), allowing for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. mit.edu The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. nih.gov

While highly powerful, a significant challenge in the application of X-ray crystallography to cyclopeptolides can be the growth of diffraction-quality single crystals, which can be a time-consuming and sometimes unsuccessful process. researchgate.net Co-crystallization with other molecules can sometimes facilitate crystal growth. nih.gov

Integrated Analytical Approaches for Comprehensive Characterization

A comprehensive and unambiguous characterization of cyclopeptolides necessitates the use of an integrated analytical approach, combining multiple spectroscopic and chromatographic techniques. frontiersin.orgresearchgate.net Relying on a single method is often insufficient to fully elucidate the complex structures of these cyclic peptides.

An effective strategy typically begins with chromatographic methods for isolation and purification. Techniques like Thin-Layer Chromatography (TLC) can be used for initial screening and method development, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds. frontiersin.org

Once isolated, a combination of spectroscopic methods is employed for structural elucidation. Mass Spectrometry (MS), often coupled with a separation technique like Liquid Chromatography (LC-MS), provides crucial information about the molecular weight and amino acid sequence through fragmentation analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and the relative stereochemistry of the amino acid residues. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are used to piece together the molecular structure and provide insights into the solution-state conformation of the this compound.

Finally, when possible, X-ray crystallography provides the definitive solid-state structure, including the absolute stereochemistry and conformation. nih.gov The data from all these techniques are then integrated to build a complete and accurate picture of the this compound's chemical identity. This multi-faceted approach ensures a high degree of confidence in the final structural assignment. researchgate.net

Table of Integrated Techniques for this compound Characterization:

| Analytical Technique | Information Provided | Role in Integrated Approach |

| Chromatography (TLC, HPLC) | Separation and Purification | Isolation of individual cyclopeptolides from complex mixtures. frontiersin.org |

| Mass Spectrometry (MS) | Molecular Weight and Amino Acid Sequence | Determination of the elemental composition and peptide sequence through fragmentation. nih.gov |

| NMR Spectroscopy | Atomic Connectivity, Relative Stereochemistry, Conformation | Elucidation of the detailed 2D structure and solution-state 3D conformation. researchgate.net |

| X-ray Crystallography | Absolute Stereochemistry and Solid-State Conformation | Unambiguous determination of the complete 3D structure. nih.gov |

Synthetic Strategies and Chemical Modification of Cyclopeptolides

Total Synthesis Approaches for Cyclopeptolides

The total synthesis of cyclopeptolides can be broadly categorized into solution-phase and solid-phase methodologies. Each approach offers distinct advantages and is chosen based on the specific target molecule and the desired scale of synthesis. A critical step in both approaches is the macrocyclization, which requires carefully optimized conditions to favor the intramolecular reaction over intermolecular polymerization.

Solution-phase peptide synthesis is a classical and versatile method for constructing cyclopeptolides. researchgate.netmdpi.com This approach involves the stepwise coupling of amino acid or peptide fragments in a suitable solvent. researchgate.net A key advantage of solution-phase synthesis is its scalability, making it suitable for the large-scale production of target compounds. researchgate.net

The general strategy involves the synthesis of a linear peptide precursor, which is then cyclized to form the macrocyclic ring. pnas.org The linear precursors are typically assembled by coupling protected amino acid or small peptide fragments. researchgate.net Once the linear chain is complete, it undergoes a final deprotection step followed by macrolactamization (formation of an amide bond) or macrolactonization (formation of an ester bond) to yield the cyclic product. pnas.orgbeilstein-journals.org

Because all reactants are in the same phase, purification of intermediates after each step is often necessary to prevent side reactions in subsequent steps. mdpi.com This can be a time-consuming aspect of solution-phase synthesis compared to solid-phase methods. mdpi.com Various coupling reagents and protocols have been developed to promote efficient amide bond formation and minimize side reactions like epimerization. researchgate.net The choice of protecting groups for the amino acid side chains and termini is crucial to ensure that only the desired amide bond is formed during each coupling step. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone for the synthesis of peptides and their cyclic analogs, including cyclopeptolides. harvard.edu In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner by adding protected amino acids. researchgate.net A significant advantage of SPPS is the simplification of the purification process; excess reagents and soluble by-products are removed by simple filtration and washing of the resin. researchgate.netmdpi.com

This methodology allows for the efficient and often automated synthesis of linear peptide precursors. harvard.edu Because the synthesis is not dependent on biological machinery, a wide variety of non-natural amino acids can be incorporated into the peptide chain, enabling the creation of diverse cyclopeptolide scaffolds. harvard.edu

Once the linear sequence is assembled on the resin, the peptide can be cleaved from the solid support. For the synthesis of cyclopeptolides, cyclization can be performed either after cleavage from the resin (solution-phase cyclization) or while the peptide is still attached to the support (on-resin cyclization). On-resin cyclization can be particularly advantageous as the "pseudo-dilution" effect of the resin support can favor the desired intramolecular cyclization over intermolecular oligomerization. beilstein-journals.org Various resins and cleavage strategies have been developed to be compatible with different cyclization chemistries. researchgate.net

Chemoselective cyclization reactions are crucial for the efficient synthesis of this compound scaffolds, allowing for the formation of the macrocycle under mild conditions and in the presence of various functional groups. nih.gov These reactions involve the selective reaction between two mutually reactive functional groups that are incorporated into the linear peptide precursor. nih.gov

Several powerful chemoselective cyclization strategies have been employed in the synthesis of cyclic peptides:

Michael-type additions: This involves the addition of a nucleophile, such as a thiol from a cysteine residue, to an electrophilic Michael acceptor. nih.gov

Huisgen 1,3-dipolar cycloadditions: Often referred to as "click chemistry," the reaction between an azide (B81097) and an alkyne to form a triazole ring is a highly efficient and orthogonal cyclization method. nih.gov

Ring-Closing Metathesis (RCM): This reaction, typically catalyzed by ruthenium-based catalysts, forms a carbon-carbon double bond to close the macrocycle from two terminal alkene-containing residues. nih.govrsc.org

Native Chemical Ligation (NCL): This technique involves the reaction between a C-terminal thioester and an N-terminal cysteine to form a native amide bond, and it has been adapted for cyclization. beilstein-journals.org

These methods provide synthetic chemists with a powerful toolkit to construct complex this compound architectures with high efficiency and selectivity. mdpi.com The choice of cyclization reaction depends on the desired final structure and the functional groups present in the linear precursor. nih.gov

Chemical Derivatization and Analog Generation

The generation of this compound analogs is essential for exploring structure-activity relationships (SAR) and optimizing the biological properties of lead compounds. This involves the chemical modification of a parent this compound structure to produce a library of related molecules with variations in functional groups, stereochemistry, and macrocycle size.

Modifying the functional groups on a this compound scaffold can significantly impact its biological activity and physicochemical properties. These modifications can be introduced either by incorporating non-natural amino acids with desired functionalities during the synthesis or by post-synthetic modification of the final this compound.

Post-synthetic modification allows for the diversification of a common macrocyclic core. nih.gov For example, reactive handles such as amino or carboxyl groups on the side chains of the constituent amino acids can be selectively modified. N-acylation, the reaction of an amine with a carboxylic acid or its derivative, is a common strategy to introduce different acyl groups, which can alter the hydrophobicity and steric profile of the molecule. Other strategies include alkylation, sulfonation, and coupling of different molecular fragments to the this compound core. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially influencing its binding to a biological target. nih.gov

| Modification Strategy | Description | Potential Impact |

| N-Acylation | Introduction of an acyl group onto a free amine. | Alters hydrophobicity, steric bulk. |

| Alkylation | Introduction of an alkyl group onto a nucleophilic functional group. | Modifies size, shape, and lipophilicity. |

| Sulfonation | Introduction of a sulfonyl group. | Can improve water solubility and introduce a charged group. |

| Peptide Coupling | Attachment of additional amino acids or peptides. | Extends the structure and introduces new interaction points. |

This table summarizes common functional group modification strategies and their potential effects on this compound properties.

The three-dimensional structure of a this compound is critical for its biological activity. Therefore, precise control over the stereochemistry during the synthesis of analogs is paramount. The generation of diastereomers or enantiomers of a natural this compound can help to elucidate the bioactive conformation and define the stereochemical requirements for activity. mdpi.com

Stereochemical control is achieved through various stereoselective synthesis strategies: nih.gov

Substrate-controlled synthesis: The existing stereocenters in the starting materials direct the stereochemical outcome of subsequent reactions. This is often accomplished by using enantiomerically pure amino acids or other chiral building blocks derived from the "chiral pool". rsc.org

Reagent-controlled synthesis: A chiral reagent or catalyst is used to induce stereoselectivity in a reaction, creating a new stereocenter with a specific configuration. Asymmetric cyclopropanation and dihydroxylation are examples of such reactions.

Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction and is subsequently removed.

By employing these methods, chemists can systematically vary the stereochemistry at different positions within the this compound structure. For instance, the synthesis of coibamide A diastereomers revealed that changes in stereochemistry at specific residues led to significant differences in biological activity and target selectivity. mdpi.com This highlights the importance of stereochemical control in the production of analogs for detailed SAR studies. The synthesis of a collection of macrocycles of varying sizes and stereochemistries can be achieved through a combination of enantioselective synthesis of monomers and controlled macrocyclization reactions. harvard.edu

Semi-Synthetic Approaches Utilizing Natural Precursors

Semi-synthesis is a powerful strategy that merges the efficiency of nature with the versatility of laboratory chemistry. It begins with a complex molecular scaffold isolated from a natural source, which is then chemically altered to produce novel analogues. researchgate.netscirp.org This approach is particularly advantageous for intricate molecules like cyclopeptolides, where total synthesis from simple building blocks can be prohibitively long and costly. scirp.org